8-Chloro-1,7-naphthyridine-6-carboxylicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-1,7-naphthyridine-6-carboxylicacidhydrochloride is a chemical compound belonging to the naphthyridine family. Naphthyridines are heterocyclic compounds containing nitrogen atoms in their ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1,7-naphthyridine-6-carboxylicacidhydrochloride can be achieved through various methods. One common approach involves the reaction of 2-chloronicotinic acid with appropriate reagents to form the desired naphthyridine structure. The reaction conditions typically include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-1,7-naphthyridine-6-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in a solvent like ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .
Scientific Research Applications
8-Chloro-1,7-naphthyridine-6-carboxylicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-Chloro-1,7-naphthyridine-6-carboxylicacidhydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxy-1,6-naphthyridine-7-carboxamides: Known for their inhibitory effects on human cytomegalovirus (HCMV) endonuclease.
1,8-Naphthyridines: Used in the treatment of bacterial infections and as components in light-emitting diodes and dye-sensitized solar cells.
Uniqueness
8-Chloro-1,7-naphthyridine-6-carboxylicacidhydrochloride stands out due to its specific chlorine substitution, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2803861-53-0 |
---|---|
Molecular Formula |
C9H6Cl2N2O2 |
Molecular Weight |
245.06 g/mol |
IUPAC Name |
8-chloro-1,7-naphthyridine-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H5ClN2O2.ClH/c10-8-7-5(2-1-3-11-7)4-6(12-8)9(13)14;/h1-4H,(H,13,14);1H |
InChI Key |
RSFVNOOOZBIAMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=NC(=C2N=C1)Cl)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.